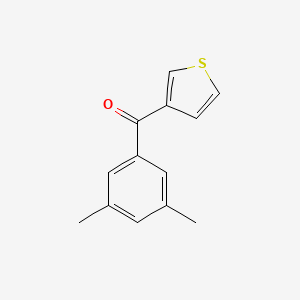

3-(3,5-Dimethylbenzoyl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

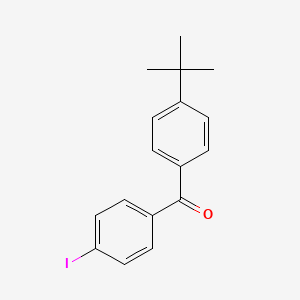

3-(3,5-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS . It is used for experimental and research purposes .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . Specific methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . These calculations can provide information about the molecular structures, dipole moments, thermodynamic properties, and vibration normal modes .Chemical Reactions Analysis

Thiophene-based analogs, including this compound, are known to undergo a variety of chemical reactions . These reactions often involve the activation of C-H and C-S bonds of thiophenes and their derivatives by transition metal compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various experimental techniques and theoretical calculations . These properties include its molecular weight, melting point, boiling point, and density .Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies The synthesis of bis-[1,3,4]thiadiazole and bis-thiazole derivatives, using a related compound, thieno[2,3-b]thiophene moiety, has been reported. These compounds exhibit promising antimicrobial properties, indicating potential applications in the field of antimicrobial agents (Kheder & Mabkhot, 2012).

Antioxidant Activity Evaluation The synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes through Buchwald-Hartwig cross-coupling has been explored. These compounds were evaluated for their antioxidant properties, indicating their potential use in therapeutic applications (Queiroz et al., 2007).

Nuclear Magnetic Resonance Studies Bicyclic thiophene derivatives, including 3,5-dimethyl-4-(o-fluorophenyl)-l,2-dihydrothieno[2,3-d]-pyrimidin-2-ones, have been studied using nuclear magnetic resonance. This research contributes to the understanding of the structural and electronic properties of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Friedel-Crafts Acylation Studies The study of Friedel-Crafts acylation of 3-carboxymethylbenzo[b] thiophenes, including derivatives with 3,5-dimethyl groups, provides insights into regioselectivity and reaction mechanisms important for synthetic organic chemistry (Hannoun et al., 1979).

Dimetallations of Thiophene Derivatives Research on the preparation and reactions of 3,5-dilithiated furan and thiophene derivatives, including 3,5-dimethyl groups, opens up pathways for synthesizing trisubstituted heterocycles. These findings have implications for the development of new organic materials (Carpenter & Chadwick, 1985).

Development of Antidepressant Drugs The synthesis of benzo[b]thiophene derivatives with various substituents, including 3,5-dimethyl groups, has been studied for the development of new antidepressant drugs, highlighting their potential use in pharmacology (Orus et al., 2002).

Orientations Futures

Thiophene-based analogs, including 3-(3,5-Dimethylbenzoyl)thiophene, have potential applications in various fields, including organic electronics, solar cells, electrochromic devices, organic field-effect transistors, and organic limiting diodes . Future research may focus on developing efficient and efficacious strategies for synthesizing these compounds and tailoring their properties for specific applications .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-9-5-10(2)7-12(6-9)13(14)11-3-4-15-8-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDLIIRIASOXQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CSC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641842 |

Source

|

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898771-12-5 |

Source

|

| Record name | (3,5-Dimethylphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.